2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
Overview
Description
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a chromene core with a nitro group at the 3-position and diethoxyphenyl substituents at the 2-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method is the cyclization of 2-(3,4-diethoxyphenyl)ethanamine with appropriate reagents to form the chromene core. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and nitration steps efficiently. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The chromene core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic catalysts to promote ring closure.
Major Products
Reduction: 2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene.
Substitution: Various substituted chromenes depending on the nucleophile used.
Cyclization: Polycyclic compounds with extended conjugation.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is not fully understood but is believed to involve interactions with various molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene: Similar structure but with methoxy groups instead of diethoxy groups.
2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene: Reduction product of the nitro compound.
2-(3,4-Diethoxyphenyl)-3-hydroxy-2H-chromene: Hydroxylated derivative.
Uniqueness
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both diethoxy groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-17-10-9-14(12-18(17)24-4-2)19-15(20(21)22)11-13-7-5-6-8-16(13)25-19/h5-12,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMABLHBLUHIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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